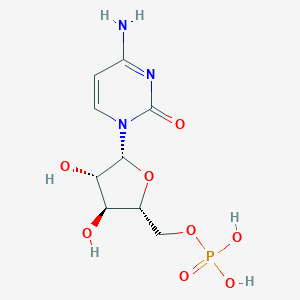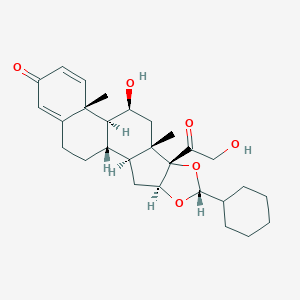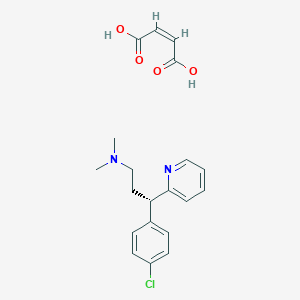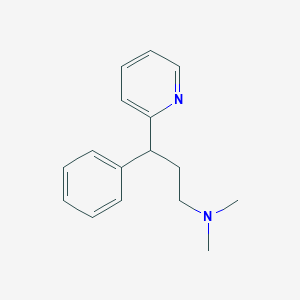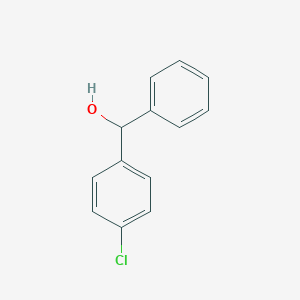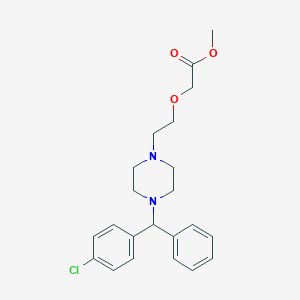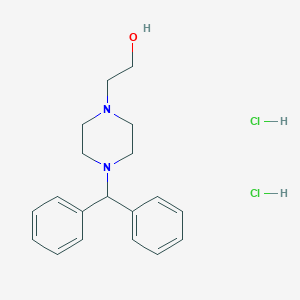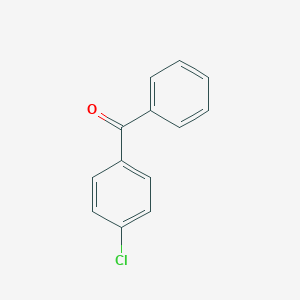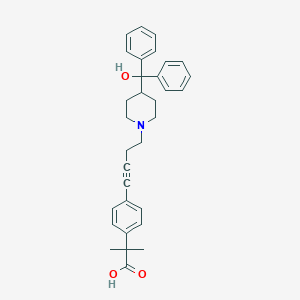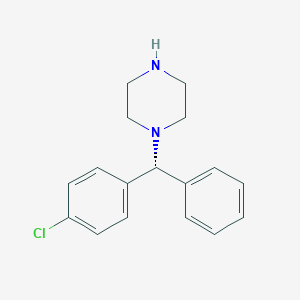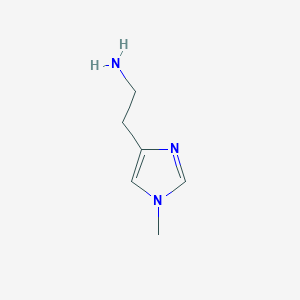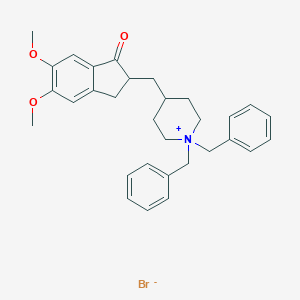
Donepezilbenzyl bromide
Vue d'ensemble
Description
Donepezilbenzyl bromide is a derivative of Donepezil, a medication primarily used in the treatment of Alzheimer’s disease . Donepezil is a selective acetylcholinesterase inhibitor, which means it works by increasing the levels of a neurotransmitter called acetylcholine in the brain to help improve mental function .
Synthesis Analysis
The synthesis of Donepezil and its derivatives has been a subject of extensive research . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis
Donepezil has a molecular structure that includes a benzylpiperidine and an indanone moiety . It contains a piperidine nucleus, which allows it to easily cross the blood-brain barrier .Chemical Reactions Analysis
Donepezil has been studied for its potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in an acidic medium . The study revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration, and an elevation of rate with increasing dielectric constant .Applications De Recherche Scientifique
Interaction with Muscle Relaxants
Donepezil, used for Alzheimer's disease, can interact with rocuronium bromide, a muscle relaxant used in anesthesia. This interaction may weaken the muscle relaxation induced by rocuronium, which is significant for anesthesiologists to consider in patients under general anesthesia. A pause in anticholinesterase medication before anesthesia is recommended, although more scientific data is needed on this subject (Pautola & Reinikainen, 2012).
Impact of Genetic Polymorphism
The CYP2D6 genetic polymorphism can impact the plasma concentrations and clinical outcomes of donepezil in Alzheimer’s disease patients. The study suggests that understanding a patient's CYP2D6 genotype along with donepezil concentration measurements could improve the clinical efficacy of donepezil therapy (Varsaldi et al., 2006).
Biosensor Applications
Electrochemical biosensors based on enzyme inhibition, including those for drugs like donepezil, have been developed for monitoring various conditions. Donepezil is highlighted in a review focusing on the last decade's progress in biosensor technology for drug analysis, emphasizing its sensitivity and accuracy in real samples (El Harrad et al., 2018).
Enhancing Adult Hippocampal Neurogenesis
Donepezil has been found to enhance adult hippocampal neurogenesis in rats, suggesting its potential beyond Alzheimer's disease treatment. This effect may be due to the activation of central cholinergic transmission and CREB signaling, influencing the survival of newborn neurons (Kotani et al., 2008).
Gene Delivery Applications
Studies have shown the potential of using cationic lipids, such as those in donepezil, for gene transfer applications. Despite some inefficiencies, research indicates that specific steps in cellular processes can improve the efficiency of transfection, a key consideration in gene therapy (Zabner et al., 1995).
Neuroprotective and Disease-Modifying Effects
Donepezil exhibits neuroprotective effects in Alzheimer's disease models. Its ability to modify disease pathology includes reducing amyloid beta proteins and senile plaques, as well as enhancing the cognitive capabilities in animal models (Zhou et al., 2018).
Impact on Autonomic Mechanisms
Research on donepezil has revealed its impact on autonomic and cholinergic mechanisms, influencing cardiovascular and temperature effects. These findings are significant in understanding its role in inflammatory diseases and its autonomic pathways (Polichnowski et al., 2021).
Orientations Futures
The synthesis and modification of drugs like Donepezil are of paramount importance given the projections of increased Alzheimer’s disease cases . The versatility of Donepezil in drug design is demonstrated through discussions on analogues and hybrids, including those with lipoic and ferulic acid . This information can guide the development of efficient compounds for neurodegenerative disorder management .
Propriétés
IUPAC Name |
2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36NO3.BrH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZOWVQOUFMSCQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Donepezilbenzyl bromide | |
CAS RN |
844694-85-5 | |
| Record name | Donepezilbenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DONEPEZILBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L83S3XLZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



